(S)-5-(4-Bromophenyl)piperidin-2-one
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Overview
Description
(S)-5-(4-Bromophenyl)piperidin-2-one is a chiral compound featuring a piperidinone ring substituted with a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Bromophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and piperidin-2-one.
Reaction Conditions: The key step involves the formation of the piperidinone ring through a cyclization reaction. This can be achieved using a variety of reagents and catalysts, such as Lewis acids or bases, under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-5-(4-Bromophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(4-Chlorophenyl)piperidin-2-one: Similar structure with a chlorine atom instead of bromine.
(S)-5-(4-Fluorophenyl)piperidin-2-one: Contains a fluorine atom on the phenyl ring.
(S)-5-(4-Methylphenyl)piperidin-2-one: Features a methyl group on the phenyl ring.
Uniqueness
(S)-5-(4-Bromophenyl)piperidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and pharmacological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
(5S)-5-(4-bromophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
FDBGOSSOFAVGLI-SECBINFHSA-N |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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